REACTION_SMILES
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[K+:16].[N+:12](=[O:13])([O-:14])[O-:15].[NH3:17].[NH:1]1[c:2]2[c:3]([cH:8][cH:9][cH:10][cH:11]2)[CH2:4][CH2:5][CH2:6][CH2:7]1.[S:18](=[O:19])(=[O:20])([OH:21])[OH:22]>>[NH:1]1[c:2]2[c:3]([cH:8][cH:9][c:10]([N+:12](=[O:13])[O-:14])[cH:11]2)[CH2:4][CH2:5][CH2:6][CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc2c(c1)CCCCN2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccc2c(c1)NCCCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |